molecular formula C13H16O2 B8466959 p-Tetrahydropyranyloxystyrene CAS No. 65409-15-6

p-Tetrahydropyranyloxystyrene

Cat. No.: B8466959
CAS No.: 65409-15-6
M. Wt: 204.26 g/mol
InChI Key: OODGPKJPJBOZQL-UHFFFAOYSA-N
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Description

P-Tetrahydropyranyloxystyrene is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

65409-15-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-ethenylphenoxy)oxane

InChI

InChI=1S/C13H16O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h2,6-9,13H,1,3-5,10H2

InChI Key

OODGPKJPJBOZQL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml round-bottomed flask, 15 g (125 mmol) of 4-hydroxystyrene and 0.4 g (2.3 mmol) of p-toluenesulfonic acid monohydrate are dissolved in 120 ml of diethyl ether. Then, at 5° C., 11.6 g (137 mmol) of 3,4-dihydro-2H-pyran are added dropwise over a period of 10 minutes. The mixture is allowed to reach room temperature and is further stirred for 20 hours. 1N NaOH solution is then added and the organic phase is washed twice with water, dried over magnesium sulfate and concentrated to yield 23.3 g (114 mmol, 90% of the theoretical yield) of 4-tetrahydropyran-2-yloxystyrene in the form of a colourless oil that can be used for the copolymerisation without being further purified. 1H-NMR (CDCl3, 100 mHz): δ7.37/d (J=9 Hz)/2H, 7.02/d (J=9 Hz)/2H, 6.52/dd (J1 =18 Hz, J2 =11 Hz)/1H, 5.50/dd (J1 =18 Hz, J2 =2 Hz)/1H, 5.41/m/1H, 5.11/dd (J1 =11 Hz, J2 =2 Hz)/1H, 4.0-3.7/m/1H, 3.7-3.4/m/1H, 2.2-1.2/m/6H.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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